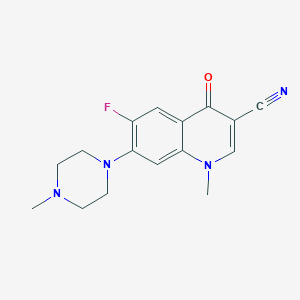
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinolone antibiotics that have been widely used in the treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Research has focused on synthesizing and evaluating the antibacterial activities of compounds within the fluoroquinolone class, including structural analogs of "6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile". Studies have developed alternative synthesis methods for potent antibacterial agents, highlighting regiospecific reactions and cyclization techniques to improve efficacy and yield (Chu et al., 1992)[https://consensus.app/papers/synthesis-temafloxacin-potent-agent-chu/ae3d4a906dc655ca88bf472aff70b491/?utm_source=chatgpt]. Another study explored the synthesis and antibacterial activity of fluoroquinolone-based 4-thiazolidinones, underscoring the structural diversity within this class and its significance in antimicrobial potency (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].
Mechanisms of Action and Resistance
Fluoroquinolones, including "6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile", act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. A comprehensive review by Wolfson and Hooper (1985) detailed the structures, mechanisms of action, resistance, and spectra of activity in vitro for fluoroquinolones, providing a foundation for understanding their broad-spectrum antibacterial efficacy[https://consensus.app/papers/fluoroquinolones-structures-mechanisms-action-wolfson/34a8aedbb31d597c9d36e17c945fffcb/?utm_source=chatgpt].
Structural Modifications for Enhanced Efficacy
Significant research has been devoted to modifying the fluoroquinolone structure to enhance antimicrobial potency and spectrum. For example, the introduction of novel piperazines at the C-7 position of quinolones has been shown to produce compounds with comparable in vitro antibacterial activity to reference drugs like ciprofloxacin, indicating the potential for structural modifications to improve therapeutic profiles (Ziegler et al., 1990)[https://consensus.app/papers/synthesis-structureactivity-relationships-ziegler/f3f2c61ce08655b08417a1973ed9e5a3/?utm_source=chatgpt].
Potential Therapeutic Applications
Beyond their established role as antibacterial agents, fluoroquinolones are being investigated for other therapeutic applications. Studies have explored their potential as anti-tubercular and antibacterial agents against respiratory pathogens, highlighting the versatility of fluoroquinolones in addressing a range of infectious diseases (Suresh et al., 2014)[https://consensus.app/papers/synthesis-evaluation-suresh/4b970df713725d2b92823bb11f9e9e3a/?utm_source=chatgpt]. Additionally, the exploration of fluoroquinolones for inhibiting DNA gyrase of Staphylococcus aureus showcases their potential in combating antibiotic-resistant bacteria (Sabbagh & Murad, 2015)[https://consensus.app/papers/silico-study-novel-fluoroquinolones-inhibitors-gyrase-sabbagh/fca5eb83b1a7513992bae208ee02690b/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-19-3-5-21(6-4-19)15-8-14-12(7-13(15)17)16(22)11(9-18)10-20(14)2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAEKDEOHANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

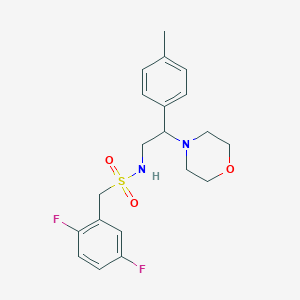

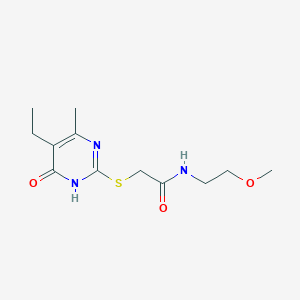
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)
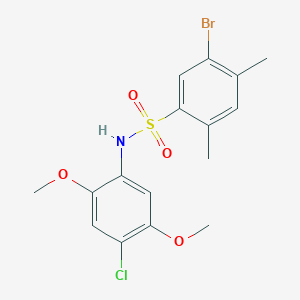
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)
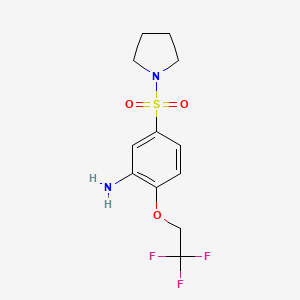
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)
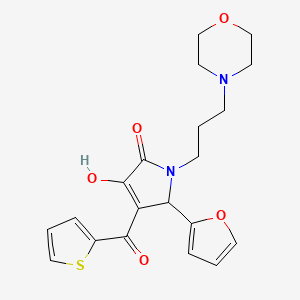

![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)